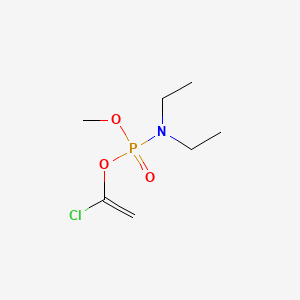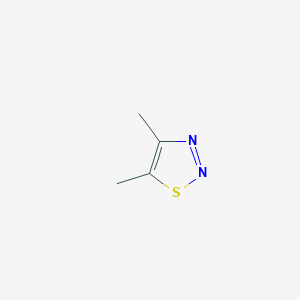![molecular formula C10H16O3 B14488964 2,4-Dioxaspiro[5.6]dodecan-7-one CAS No. 65609-63-4](/img/structure/B14488964.png)
2,4-Dioxaspiro[5.6]dodecan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dioxaspiro[56]dodecan-7-one is a chemical compound with the molecular formula C12H20O It is part of the spiroketal family, characterized by a spiro-connected cyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxaspiro[5.6]dodecan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cycloaddition of dichloroketene to 1,2-dimethylenecyclohexane, followed by the reduction of chlorine atoms using zinc dust and subsequent Baeyer-Villiger oxidation with m-chloroperbenzoic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxaspiro[5.6]dodecan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the spiroketal structure, potentially leading to ring-opening or other structural changes.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and other peroxides.
Reduction: Zinc dust and other reducing agents are used to facilitate reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different spiroketal derivatives, while reduction could lead to ring-opened structures.
Scientific Research Applications
2,4-Dioxaspiro[5.6]dodecan-7-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of spiroketal-containing compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Dioxaspiro[5.6]dodecan-7-one involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1,7-Dioxaspiro[5.5]undecane
- 1,6-Dioxaspiro[4.5]decane
- 2,6-Dichlorospiro[3.3]heptane
Uniqueness
2,4-Dioxaspiro[5.6]dodecan-7-one is unique due to its specific spiroketal structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications where other spiroketals may not be as effective .
Properties
CAS No. |
65609-63-4 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2,4-dioxaspiro[5.6]dodecan-7-one |
InChI |
InChI=1S/C10H16O3/c11-9-4-2-1-3-5-10(9)6-12-8-13-7-10/h1-8H2 |
InChI Key |
NHZWHRFRNQDLQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C2(CC1)COCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













phosphane](/img/structure/B14488952.png)

![3-Chloro-2H-cyclohepta[b]thiophene-2-thione](/img/structure/B14488973.png)
